molecular formula C12H16N4O B1464909 {1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1456293-35-8

{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1464909
CAS No.: 1456293-35-8
M. Wt: 232.28 g/mol
InChI Key: SJARANVMEPTLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Properties

IUPAC Name

[1-[(2-ethoxyphenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)8-16-9-11(7-13)14-15-16/h3-6,9H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJARANVMEPTLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the triaz

Biological Activity

The compound {1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine belongs to the class of 1,2,3-triazoles, which are five-membered nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of triazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, a related triazole exhibited an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in triple-negative MDA-MB-231 cells . These findings suggest that triazole derivatives may induce cell cycle arrest and apoptosis in cancer cells.

The mechanism of action for triazole derivatives often involves disruption of microtubule dynamics. For instance, studies indicate that these compounds can inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines . Immunofluorescence assays have confirmed that these compounds target tubulin effectively.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features. Modifications at various positions on the triazole ring can enhance potency and selectivity. For instance, substituents such as ethoxy groups have been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

Study Cell Line IC50 (nM) Mechanism
Study 1MCF-752Tubulin inhibition
Study 2MDA-MB-23174G2/M arrest
Study 3Non-tumorigenic MCF-10A>100Selectivity for cancer cells

Stability and Pharmacokinetics

In vitro stability studies have shown that triazole derivatives maintain significant stability across different pH environments mimicking physiological conditions. For example, a related compound remained over 80% stable at pH 7.4 after 24 hours . This stability is crucial for ensuring effective drug delivery and minimizing degradation in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.